Cas no 89703-16-2 (1,1':4',1'':4'',1''':4''',1''''-Quinquephenyl,3,3'''',5,5''''-tetrakis(1,1-dimethylethyl)-)

1,1':4',1'':4'',1''':4''',1''''-Quinquephenyl,3,3'''',5,5''''-tetrakis(1,1-dimethylethyl)- structure
89703-16-2 structure
Product Name:1,1':4',1'':4'',1''':4''',1''''-Quinquephenyl,3,3'''',5,5''''-tetrakis(1,1-dimethylethyl)-
CAS No:89703-16-2
MF:C46H54
MW:606.920973300934
CID:592024
PubChem ID:15646885
Update Time:2025-04-19

1,1':4',1'':4'',1''':4''',1''''-Quinquephenyl,3,3'''',5,5''''-tetrakis(1,1-dimethylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,1':4',1'':4'',1''':4''',1''''-Quinquephenyl,3,3'''',5,5''''-tetrakis(1,1-dimethylethyl)-
    • 3,5,3'''',5''''-TETRA-T-BUTYL-1,1':4',1'':4'',1''':4''',1''''-QUINQUEPHENYL
    • 3,5,3'''',5''''-TETRA-T-BUTYL-P-QUINQUEPHENYL
    • 3,5,3'',5''-TETRA-T-BUTYL-P-QUINQUEPHENYL
    • 3,5,3'',5''-tetra-tert-butyl-p-quinquephenyl
    • 3,5,3'''',5''''-TETRA-T-BUTYL-1,1'
    • 89703-16-2
    • Inchi: 1S/C46H54/c1-43(2,3)39-25-37(26-40(29-39)44(4,5)6)35-21-17-33(18-22-35)31-13-15-32(16-14-31)34-19-23-36(24-20-34)38-27-41(45(7,8)9)30-42(28-38)46(10,11)12/h13-30H,1-12H3
    • InChI Key: JCRAIAVOLCUDBD-UHFFFAOYSA-N
    • SMILES: C(C)(C)(C)C1C=C(C2C=CC(C3C=CC(=CC=3)C3C=CC(=CC=3)C3C=C(C=C(C=3)C(C)(C)C)C(C)(C)C)=CC=2)C=C(C=1)C(C)(C)C

Computed Properties

  • Exact Mass: 606.42300
  • Monoisotopic Mass: 606.422551722g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 46
  • Rotatable Bond Count: 8
  • Complexity: 797
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 15.1
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0.00000
  • LogP: 13.54460

1,1':4',1'':4'',1''':4''',1''''-Quinquephenyl,3,3'''',5,5''''-tetrakis(1,1-dimethylethyl)- Related Literature

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